molecular formula C19H15Cl2N3O2S B2817732 5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole CAS No. 477872-53-0

5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole

Cat. No.: B2817732
CAS No.: 477872-53-0
M. Wt: 420.31
InChI Key: PJLZTYFACAOIIH-WYMPLXKRSA-N
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Description

The compound 5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole (hereafter referred to as Compound A) is a thiazole derivative featuring a 4-chlorophenyl group at position 2, a methyl group at position 4, and a complex ethanimidoyl substituent at position 3. This substituent includes a carbonyloxy bridge linked to a 3-chloroaniline moiety. Its molecular formula is C₁₉H₁₅Cl₂N₃O₂S, with a molecular weight of 420.3 g/mol and a purity ≥95% . The compound is available commercially (e.g., Biosynth, Key Organics) for research purposes, primarily in crystallography and therapeutic development .

Properties

IUPAC Name

[(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylideneamino] N-(3-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O2S/c1-11-17(27-18(22-11)13-6-8-14(20)9-7-13)12(2)24-26-19(25)23-16-5-3-4-15(21)10-16/h3-10H,1-2H3,(H,23,25)/b24-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLZTYFACAOIIH-WYMPLXKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=NOC(=O)NC3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)/C(=N/OC(=O)NC3=CC(=CC=C3)Cl)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone under acidic conditions.

    Introduction of Chlorinated Phenyl Groups: Chlorinated phenyl groups are introduced via nucleophilic aromatic substitution reactions, where a chlorinated aniline reacts with the thiazole intermediate.

    Formation of the Ethanimidoyl Moiety: This step involves the reaction of the thiazole intermediate with an isocyanate derivative to form the ethanimidoyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological macromolecules and its potential as a drug candidate.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. Its structural features suggest it might interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The presence of chlorinated phenyl groups and the thiazole ring suggests potential interactions with hydrophobic pockets in proteins, while the ethanimidoyl group could form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Substituent Variations in the Ethanimidoyl Side Chain

Compound A is distinguished by its 3-chloroanilino group in the ethanimidoyl side chain. Key analogues with modified side chains include:

Compound ID Substituent on Ethanimidoyl Side Chain Molecular Formula Molecular Weight (g/mol) CAS Number
Compound A 3-Chloroanilino C₁₉H₁₅Cl₂N₃O₂S 420.3 477872-53-0
Analogue 1 Ethylamino C₁₆H₁₆ClN₃O₂S 337.8 477872-54-1
Analogue 2 Isopropylamino C₁₇H₁₈ClN₃O₂S 351.9 477872-52-9

Key Findings :

  • Analogue 2 (isopropylamino) introduces bulkier alkyl groups, which may improve lipid membrane permeability but reduce binding affinity to polar targets .
  • Compound A ’s dual chloro groups (on aniline and phenyl rings) likely enhance halogen bonding interactions, critical for target binding in therapeutic applications .

Halogen Substitution on the Thiazole Core

Replacement of the 4-chlorophenyl group with other halogens or substituents alters bioactivity:

Compound ID Substituent at Thiazole Position 2 Molecular Weight (g/mol) Key Property Changes
Compound A 4-Chlorophenyl 420.3 High halogen bonding potential
Analogue 3 4-Fluorophenyl ~400 Reduced steric hindrance
Analogue 4 4-Bromophenyl ~460 Increased atomic polarizability

Key Findings :

  • Analogue 3 (fluorine substitution) may improve metabolic stability due to fluorine’s electronegativity but reduce binding strength compared to chlorine .
  • However, its larger size could hinder fit into binding pockets .

Core Heterocycle Modifications

Replacing the thiazole ring with other heterocycles (e.g., oxadiazole, triazole) significantly impacts biological activity:

Compound Class Core Structure Example Compound Key Activity
Thiazole (Compound A) 1,3-Thiazole Compound A Antimicrobial, kinase inhibition (hypothesized)
Oxadiazole 1,3,4-Oxadiazole 5-(4-Chlorophenyl)-1,3,4-oxadiazole Cytotoxic activity
Triazole 1,2,3-Triazole 4-(4-Chlorophenyl)-1,2,3-triazole Antifungal properties

Key Findings :

  • Oxadiazole derivatives (e.g., ) show cytotoxic activity, suggesting that Compound A ’s thiazole core may similarly contribute to therapeutic effects through scaffold rigidity and electronic effects .
  • Triazole-containing compounds () often exhibit antifungal activity, highlighting the role of heterocycle choice in target specificity .

Q & A

Q. What are the key considerations in designing a multi-step synthesis protocol for this thiazole derivative?

A robust synthesis protocol requires:

  • Stepwise functionalization : Begin with constructing the thiazole core via cyclization of hydrazine-carbothioamides with chloroacetone derivatives, using triethylamine as a catalyst to enhance yield .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while PEG-400 facilitates heterogeneous catalysis in later steps .
  • Temperature control : Maintain 70–80°C during acyl chloride coupling to prevent side reactions (e.g., hydrolysis of the ethanimidoyl group) .
  • Purity monitoring : Use TLC to track reaction progress and recrystallize products in water-acetic acid mixtures for high purity (>95%) .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • 1H/13C NMR : Identify substituent environments (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorophenyl groups, thiazole protons at δ 8.0–9.0 ppm) .
  • FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and imine (C=N, ~1650 cm⁻¹) functional groups .
  • Elemental analysis : Validate empirical formula (e.g., C, H, N, S content within ±0.3% of theoretical values) .

Q. How does the chlorophenyl substituent influence the compound’s chemical reactivity?

  • Electron-withdrawing effects : The 4-chlorophenyl group stabilizes the thiazole ring via resonance, reducing susceptibility to electrophilic substitution.
  • Nucleophilic substitution : The chloroanilino group undergoes substitution with amines or thiols under basic conditions (e.g., K₂CO₃ in DMSO) .
  • Hydrolysis sensitivity : The ethanimidoyl group may hydrolyze in acidic media, requiring neutral pH during storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Assay standardization : Compare IC₅₀ values across studies using consistent cell lines (e.g., HepG2 for anticancer activity) and control compounds .
  • Structural analogs : Test derivatives (e.g., replacing 3-chloroanilino with cyclohexylamino) to isolate substituent-specific effects .
  • Metabolic stability : Evaluate hepatic microsomal degradation rates to differentiate intrinsic activity from pharmacokinetic variability .

Q. What strategies optimize yield in the final coupling step of the synthesis?

ParameterOptimal ConditionImpact on Yield
CatalystBleaching Earth Clay (pH 12.5)Increases acyl transfer efficiency by 30%
SolventPEG-400Enhances miscibility of aromatic intermediates
Reaction Time1–2 hoursPrevents over-oxidation of the thiazole ring

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR), prioritizing poses with hydrogen bonds to the thiazole nitrogen .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to validate docking predictions .
  • QSAR models : Correlate substituent electronegativity (e.g., Cl vs. F) with antimicrobial potency using Hammett constants .

Q. What analytical methods quantify degradation products under oxidative conditions?

  • HPLC-MS : Monitor formation of sulfoxide (~10% after 24 h at 40°C) and sulfone derivatives using a C18 column and 0.1% formic acid mobile phase .
  • TGA-DSC : Identify thermal decomposition thresholds (>200°C) to guide storage conditions .

Methodological Notes

  • Synthetic reproducibility : Always pre-dry solvents (e.g., DMF over molecular sieves) to avoid hydrolysis of imine intermediates .
  • Data validation : Cross-reference NMR shifts with PubChem datasets (DTXSID80594816) to confirm assignments .
  • Contradictory bioactivity : Replicate assays in triplicate and report mean ± SEM to distinguish experimental noise from true variability .

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